molecular formula C12H9ClN2O3 B15057662 2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B15057662
M. Wt: 264.66 g/mol
InChI Key: RUHFKQQXJZNWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrimidine ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the reaction of 3-chlorophenylacetic acid with a pyrimidine derivative under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the pyrimidine ring.

    3-Chlorophenylacetic acid: Similar structure with a different position of the chlorine atom.

    4-Methoxyphenylacetic acid: Contains a methoxy group instead of a chlorine atom.

Uniqueness

2-(4-(3-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to the presence of both the chlorophenyl and pyrimidine moieties, which contribute to its distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)-6-oxopyrimidin-1-yl]acetic acid

InChI

InChI=1S/C12H9ClN2O3/c13-9-3-1-2-8(4-9)10-5-11(16)15(7-14-10)6-12(17)18/h1-5,7H,6H2,(H,17,18)

InChI Key

RUHFKQQXJZNWKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)N(C=N2)CC(=O)O

Origin of Product

United States

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